molecular formula C10H17ClN4S B1523778 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1158449-20-7

4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1523778
CAS No.: 1158449-20-7
M. Wt: 260.79 g/mol
InChI Key: QAGYIZGOMPYJBI-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Formation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using reagents like thiourea.

    Hydrochloride Formation: The final hydrochloride salt can be formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or alkoxides can be used in the presence of suitable solvents.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol sulfate
  • 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol phosphate

Uniqueness

4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Biological Activity

4-Cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound notable for its diverse biological activities. This compound integrates a triazole ring with a cyclopropyl group and a piperidine moiety, contributing to its unique pharmacological properties. The molecular formula is C10H16N4SC_{10}H_{16}N_{4}S with a molecular weight of approximately 224.33 g/mol.

Structural Characteristics

The compound features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms that can participate in various biological interactions.
  • Cyclopropyl Group : This small cyclic structure enhances steric properties and influences the compound's interaction with biological targets.
  • Piperidine Moiety : This six-membered ring containing one nitrogen atom is known for its role in enhancing bioactivity.

Biological Activity Overview

Research indicates that 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, indicating potential as an antifungal agent. The mechanism of action is believed to involve interference with specific enzymes or receptors related to microbial growth and survival.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and oxidative stress. Its ability to bind metal ions could enhance its reactivity and efficacy in targeting cancer cells .

Enzyme Modulation

Research indicates that 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol can modulate enzyme activities involved in metabolic pathways. This modulation can influence various physiological processes, including immune responses and oxidative stress management.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol against common pathogens. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria as well as fungi.

PathogenInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating significant potency against A549 (lung cancer) and MCF7 (breast cancer) cell lines.

Cell LineIC50 (µM)
A54912
MCF710

The proposed mechanisms through which 4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its biological effects include:

  • Enzyme Inhibition : Interaction with enzymes involved in cell proliferation and survival.
  • Oxidative Stress Modulation : Influencing pathways related to reactive oxygen species (ROS), thereby affecting cell viability.
  • Metal Ion Complexation : Enhancing reactivity through coordination with metal ions, which may lead to increased biological activity .

Properties

IUPAC Name

4-cyclopropyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S.ClH/c15-10-13-12-9(14(10)8-1-2-8)7-3-5-11-6-4-7;/h7-8,11H,1-6H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGYIZGOMPYJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-cyclopropyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

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